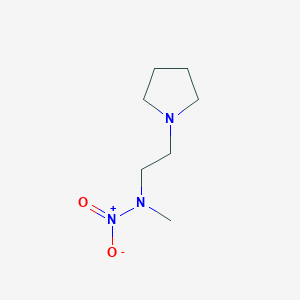
1-Pyrrolidineethanamine, N-methyl-N-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanamine, N-methyl-N-nitro- is a chemical compound with the molecular formula C7H16N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pyrrolidineethanamine, N-methyl-N-nitro- can be synthesized through several methods. One common approach involves the nitration of N-methyl-1-pyrrolidineethanamine using nitric acid or other nitrating agents under controlled conditions. The reaction typically requires a solvent such as acetic acid or sulfuric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of 1-Pyrrolidineethanamine, N-methyl-N-nitro- often involves large-scale nitration reactions. The process may include steps such as purification and crystallization to obtain the desired compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineethanamine, N-methyl-N-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium nitrite and hydrochloric acid can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-methyl-1-pyrrolidineethanamine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-Pyrrolidineethanamine, N-methyl-N-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanamine, N-methyl-N-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo biotransformation, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-pyrrolidineethanamine: A closely related compound without the nitro group.
1-Pyrrolidineethanamine: The parent compound without the N-methyl and nitro groups.
N-Methyl-N-nitroguanidine: Another nitro-containing compound with different structural features
Uniqueness
1-Pyrrolidineethanamine, N-methyl-N-nitro- is unique due to the presence of both the N-methyl and nitro groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications and differentiate it from other similar compounds .
Properties
CAS No. |
62145-88-4 |
|---|---|
Molecular Formula |
C7H15N3O2 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
N-methyl-N-(2-pyrrolidin-1-ylethyl)nitramide |
InChI |
InChI=1S/C7H15N3O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h2-7H2,1H3 |
InChI Key |
JCFWKPNOINJHTA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN1CCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















